Amorolfine hydrochloride
Overview
Description
Amorolfine hydrochloride is a morpholine antifungal drug that inhibits Δ14-sterol reductase and cholestenol Δ-isomerase, leading to the depletion of ergosterol and accumulation of ignosterol in fungal cytoplasmic cell membranes . It is commonly used in the form of a nail lacquer to treat onychomycosis (fungal infection of the nails) .
Biochemical Analysis
Biochemical Properties
Amorolfine hydrochloride inhibits the fungal enzymes D14 reductase and D7-D8 isomerase . This inhibition affects fungal sterol synthesis pathways, depleting ergosterol and causing ignosterol to accumulate in the fungal cytoplasmic cell membranes .
Cellular Effects
The depletion of ergosterol and accumulation of ignosterol in the fungal cytoplasmic cell membranes caused by this compound disrupts the cell membrane’s structure and function . This disruption can lead to the death of the fungal cells, effectively treating the fungal infection .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the fungal enzymes D14 reductase and D7-D8 isomerase . These enzymes are crucial for the synthesis of ergosterol, a major component of fungal cell membranes . The inhibition of these enzymes disrupts the sterol synthesis pathways, leading to a decrease in ergosterol levels and an increase in ignosterol levels .
Temporal Effects in Laboratory Settings
It is known that the drug is effective in treating toenail onychomycosis with once or twice weekly applications .
Metabolic Pathways
This compound is involved in the sterol synthesis pathways in fungal cells . By inhibiting the enzymes D14 reductase and D7-D8 isomerase, it disrupts these pathways, affecting the production of ergosterol .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with the fungal cell membranes where the sterol synthesis pathways occur .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Conversion to Hydrochloride: Amorolfine is then converted into amorolfine hydrochloride.
Industrial Production Methods:
Nucleophilic Substitution: 3-(4-tert-amylphenyl)-2-methyl propanol reacts with methanesulfonyl chloride under alkaline conditions, followed by nucleophilic substitution with cis-2,6-dimethylmorpholine.
Formation of Hydrochloride: The product is then treated with hydrogen chloride gas to form this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Amorolfine hydrochloride can undergo oxidation reactions, although specific conditions and reagents are not commonly detailed in literature.
Substitution: Nucleophilic substitution reactions are involved in its industrial synthesis.
Common Reagents and Conditions:
Palladium Catalyst: Used in the initial reaction to obtain 3-tert-amylphenyl-2-methyl propionic acid.
Triacetoxy Sodium Borohydride: Used as a reducing agent in the reductive amination step.
Methanesulfonyl Chloride: Used in the nucleophilic substitution reaction.
Major Products:
Amorolfine: The primary product formed before conversion to its hydrochloride salt.
This compound: The final product used in medical applications.
Scientific Research Applications
Chemistry:
Analytical Methods: Development of high-performance liquid chromatographic methods for the determination of amorolfine hydrochloride in pharmaceutical formulations.
Biology:
Antifungal Agent: this compound is used to treat fungal infections of the nails and skin by inhibiting key enzymes in the fungal sterol synthesis pathway.
Medicine:
Onychomycosis Treatment: It is applied as a nail lacquer to treat fungal infections of the toenails and fingernails.
Dermatomycosis Treatment: Also used for superficial fungal infections of the skin.
Industry:
Pharmaceutical Formulations: Used in the development of topical solutions and nail lacquers for antifungal treatments.
Mechanism of Action
Amorolfine hydrochloride inhibits the fungal enzymes Δ14-sterol reductase and Δ7-Δ8 isomerase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes . This leads to the accumulation of ignosterol, which compromises the integrity of the fungal cell membrane, ultimately causing cell death .
Comparison with Similar Compounds
Ciclopirox: Another antifungal agent used in nail lacquers for onychomycosis treatment.
Naftifine: An antifungal compound used in topical formulations for skin infections.
Tioconazole: An antifungal agent used in solutions for treating fungal infections.
Uniqueness:
Biological Activity
Amorolfine hydrochloride is a morpholine-based antifungal agent primarily used for the treatment of onychomycosis and other superficial fungal infections. Its mechanism of action involves the inhibition of key enzymes in the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity. This article provides a detailed overview of the biological activity of this compound, including its antifungal efficacy, mechanisms, and clinical applications.
Amorolfine acts by inhibiting two critical enzymes in the ergosterol biosynthesis pathway:
- Delta(14)-reductase
- Delta(7)-8 isomerase
These enzymes are essential for converting squalene to ergosterol, a vital component of fungal cell membranes. By inhibiting these enzymes, amorolfine disrupts the synthesis of ergosterol, leading to an accumulation of toxic sterols and ultimately causing fungal cell death .
Antifungal Efficacy
This compound demonstrates broad-spectrum antifungal activity against various fungi, including dermatophytes and non-dermatophyte molds. The minimum inhibitory concentration (MIC) values for amorolfine vary based on the fungal species:
Fungal Species | MIC Range (mg/L) |
---|---|
Candida spp. | 1 - 4 |
Aspergillus spp. | 4 - 16 |
Pythium insidiosum | 16 - 64 |
In a comparative study, amorolfine showed similar efficacy to systemic treatments like terbinafine but was particularly noted for its effectiveness in topical applications .
Case Studies and Clinical Applications
- Onychomycosis Treatment : Amorolfine is commonly used in the form of a nail lacquer (5%) for treating toenail onychomycosis. Clinical trials have reported cure rates ranging from 38% to 71% after six months of treatment . A study involving 96 patients indicated that amorolfine lacquer was effective in achieving significant clinical improvement in nail appearance and fungal clearance.
- In Vitro Studies : Research has demonstrated amorolfine's activity against Pythium insidiosum, showing structural changes in treated hyphae via electron microscopy. These findings suggest its potential use against cutaneous and subcutaneous forms of pythiosis .
- Comparative Efficacy : In a randomized controlled trial comparing amorolfine lacquer with systemic terbinafine, both treatments were found to have comparable clinical efficacy, although systemic treatments may offer faster results .
Safety and Side Effects
Amorolfine is generally well tolerated, with most adverse effects being mild and transient. Common side effects include local irritation at the application site. Serious adverse effects are rare, making it a preferred option for many patients with superficial fungal infections .
Properties
IUPAC Name |
(2R,6S)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO.ClH/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22;/h8-11,16-18H,7,12-15H2,1-6H3;1H/t16?,17-,18+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKWIPVTHGWDCF-KUZYQSSXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2C[C@H](O[C@H](C2)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80229217 | |
Record name | Amorolfine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80229217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78613-38-4 | |
Record name | Amorolfine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78613-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amorolfine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078613384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amorolfine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80229217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMOROLFINE HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMOROLFINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/741YH7379H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.